molecular formula C12H7F3N2O3 B1435447 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid CAS No. 912850-80-7

4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid

Cat. No.: B1435447
CAS No.: 912850-80-7
M. Wt: 284.19 g/mol
InChI Key: AGACHTKPJROYAY-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid: is a chemical compound with the molecular formula C12H7F3N2O3. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring bearing a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers with unique electronic or optical properties .

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrimidine ring may participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Uniqueness: 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid is unique due to the combination of its trifluoromethoxy group, phenyl ring, and pyrimidine ring with a carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)9-5-6-16-10(17-9)11(18)19/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGACHTKPJROYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid

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